2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone
Description
2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone is a cyclohexanone derivative featuring a sulfanyl (thioether) group substituted with a 2,5-dimethylphenyl moiety. This compound is primarily utilized in agrochemical research, particularly as an intermediate in the synthesis of pesticides such as spirotetramat impurities . Its molecular formula is C₁₄H₁₈OS, with a molecular weight of 234.36 g/mol (calculated from ). The sulfanyl group contributes to its electron-rich aromatic system, influencing both its reactivity and physical properties. Structural characterization of this compound and its analogs often relies on spectral techniques such as NMR, IR, and mass spectrometry .
Properties
CAS No. |
21339-63-9 |
|---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
IBSBIAGIAJEYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2CCCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Type and Position
- 2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexanone vs. 2-(2,5-Dimethylphenoxy)cyclohexanone (CAS 24493-26-3): Replacing the sulfanyl group with a phenoxy group increases molecular weight to 218.29 g/mol (C₁₄H₁₈O₂) and alters electronic properties. The phenoxy derivative exhibits higher polarity due to the oxygen atom, impacting solubility and reactivity .
- 2-(4-Methoxyphenylsulfinyl)cyclohexanone (): Oxidation of the sulfanyl group to sulfinyl introduces a chiral center and enhances hydrogen-bonding capacity, as evidenced by intramolecular S–O interactions (2.814 Å) and C–H⋯O crystal packing .
Substituent Oxidation State
- Sulfanyl vs. Sulfonyl Derivatives: The sulfonyl analog 4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone (C₁₈H₁₅ClF₂O₃S) demonstrates increased steric bulk and oxidative stability compared to the sulfanyl parent compound, making it more suitable for pharmaceutical applications .
Physical and Chemical Properties
Table 1: Comparative Data for Cyclohexanone Derivatives
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